4-Bromo-3,5-bis(trifluoromethyl)aniline
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves bromination and trifluoromethylation steps. For instance, an improved synthesis process for 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate, is described with high yield and purity . Additionally, a method for synthesizing 3,5-bis(trifluoromethyl) salicylic acid from 2-bromo-3,5-bis(trifluoromethyl)aniline through diazotization and iodination is reported, showcasing the versatility of brominated anilines in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of brominated aniline derivatives can be complex, as seen in the synthesis and characterization of 4-bromo-N-[4-(dimethylamino)benzylidene]aniline, where the crystal structure revealed two independent molecules with different dihedral angles between the aromatic rings . This suggests that 4-Bromo-3,5-bis(trifluoromethyl)aniline could also exhibit interesting structural features.
Chemical Reactions Analysis
Brominated anilines can participate in various chemical reactions. For example, the reaction of bis(sym-collidine)bromonium triflate with alkenes involves the formation of bromonium ions and subsequent capture by the alkene . Similarly, the reaction of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines to produce triazoles indicates the reactivity of bis(trifluoromethyl) compounds with amines . These studies suggest that 4-Bromo-3,5-bis(trifluoromethyl)aniline could also undergo interesting reactions with nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and trifluoromethylated aniline derivatives can be influenced by their substituents. For instance, the liquid crystalline properties of 4-octyloxy-N-(benzylidene)aniline derivatives with trifluoromethyl or trifluoromethoxy end groups were studied, revealing the impact of these groups on phase transitions and orientational order . This implies that the physical properties of 4-Bromo-3,5-bis(trifluoromethyl)aniline could also be significantly affected by its bromo and trifluoromethyl groups.
Scientific Research Applications
Epoxy Systems Improvement
4-Bromo-3,5-bis(trifluoromethyl)aniline and similar compounds were studied for their effects on the water absorption properties of epoxy systems. These substances significantly improved water resistance, demonstrating their utility in enhancing the durability of epoxy-based materials (Johncock & Tudgey, 1983).
Synthesis of Biologically Important Intermediates
The compound played a role in synthesizing biologically significant intermediates like 3,5-bis(trifluoromethyl)-salicylic acid. This process involves a sequence of diazotization, iodination, and carboxylation, highlighting the chemical's versatility in pharmaceutical and biochemical research (Sui & Macielag, 1997).
Palladium-Catalyzed Reactions
In organic chemistry, 4-Bromo-3,5-bis(trifluoromethyl)aniline served as an efficient directing group in palladium-catalyzed dehydrogenative cross-coupling reactions. This application is crucial for synthesizing a diverse set of chemical compounds with high regioselectivities and functional group compatibility (Wang et al., 2019).
Vibrational Analysis and NLO Materials
The compound's vibrational properties were studied, contributing to the understanding of non-linear optical (NLO) materials. This research provides insights into the effects of substituents on molecular vibrations, which is essential for designing advanced optical materials (Revathi et al., 2017).
Novel Pesticides Synthesis
4-Bromo-3,5-bis(trifluoromethyl)aniline was used in the synthesis of novel pesticides like Bistrifluron. This highlights the compound's relevance in developing new agricultural chemicals with potent pest-retarding activities (Liu An-chan, 2015).
Organometallic Synthesis
The chemical serves as a versatile starting material in organometallic synthesis. Its application in this field underlines its importance in the preparation of various organometallic compounds, crucial for numerous industrial and research applications (Porwisiak & Schlosser, 1996).
Safety And Hazards
The safety information for “4-Bromo-3,5-bis(trifluoromethyl)aniline” includes the following hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
4-bromo-3,5-bis(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF6N/c9-6-4(7(10,11)12)1-3(16)2-5(6)8(13,14)15/h1-2H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVAVUAHKPGYTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Br)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426941 | |
Record name | 4-Bromo-3,5-bis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,5-bis(trifluoromethyl)aniline | |
CAS RN |
268733-18-2 | |
Record name | 4-Bromo-3,5-bis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 268733-18-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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